molecular formula C10H12N2O3 B119509 Methyl 4-(glycylamino)benzoate CAS No. 153720-00-4

Methyl 4-(glycylamino)benzoate

Cat. No.: B119509
CAS No.: 153720-00-4
M. Wt: 208.21 g/mol
InChI Key: VXAMIMCDRIBQAE-UHFFFAOYSA-N
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Description

Methyl 4-(glycylamino)benzoate is a chemical compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21. It is a derivative of benzoic acid and is used primarily in proteomics research .

Scientific Research Applications

Methyl 4-(glycylamino)benzoate is widely used in scientific research, particularly in:

Safety and Hazards

The safety data sheet for a related compound, Methyl 4-aminobenzoate, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(glycylamino)benzoate can be synthesized through a series of chemical reactions. One common method involves the esterification of 4-aminobenzoic acid with methanol in the presence of a strong acid catalyst, followed by the introduction of a glycyl group through a peptide coupling reaction. The reaction conditions typically include:

    Esterification: 4-aminobenzoic acid is reacted with methanol in the presence of sulfuric acid at elevated temperatures.

    Peptide Coupling: The esterified product is then reacted with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Esterification: Using large reactors to mix 4-aminobenzoic acid and methanol with sulfuric acid.

    Automated Peptide Coupling: Utilizing automated systems to introduce the glycyl group efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(glycylamino)benzoate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into amines.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Produces carboxylic acids.

    Reduction: Produces primary or secondary amines.

    Substitution: Produces various substituted benzoates depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Methyl 4-(glycylamino)benzoate involves its interaction with specific molecular targets. It can act as a substrate for enzymes involved in peptide synthesis and modification. The compound’s ester group can be hydrolyzed by esterases, releasing the active amino acid derivative, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobenzoate: Lacks the glycyl group, making it less versatile in peptide synthesis.

    Methyl 4-hydroxybenzoate: Contains a hydroxyl group instead of an amino group, leading to different reactivity and applications.

    Methyl 4-nitrobenzoate: Contains a nitro group, which significantly alters its chemical properties and reactivity.

Uniqueness

Methyl 4-(glycylamino)benzoate is unique due to its combination of an ester group and a glycylamino group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it particularly useful in peptide synthesis and modification .

Properties

IUPAC Name

methyl 4-[(2-aminoacetyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-15-10(14)7-2-4-8(5-3-7)12-9(13)6-11/h2-5H,6,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXAMIMCDRIBQAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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